molecular formula C18H13ClN8O2 B15344783 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

Cat. No.: B15344783
M. Wt: 408.8 g/mol
InChI Key: SHPCXROKRIUJDH-UFFVCSGVSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through nitration, oxidation, and coupling reactions . The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and hydrazine for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or acetonitrile .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups such as nitro, amino, or halogenated groups .

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .

Properties

Molecular Formula

C18H13ClN8O2

Molecular Weight

408.8 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H13ClN8O2/c19-13-8-6-11(7-9-13)10-21-23-18(28)15-14(12-4-2-1-3-5-12)22-26-27(15)17-16(20)24-29-25-17/h1-10H,(H2,20,24)(H,23,28)/b21-10+

InChI Key

SHPCXROKRIUJDH-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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